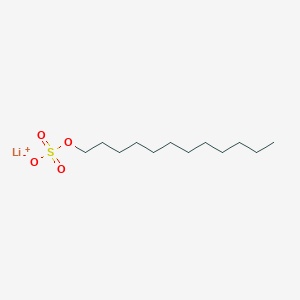
Kemptide acetate salt
Übersicht
Beschreibung
Kemptide is a synthetic heptapeptide with the sequence LRRASLG . It is a specific substrate for Protein Kinase A (PKA), which is dependent on cyclic adenosine monophosphate (cAMP) . Kemptide has all the properties of a cytophilic substrate, meaning it can preserve cell membrane intactness when added to cultured cells .
Synthesis Analysis
The synthesis of Kemptide acetate salt is not explicitly detailed in the search results. .Molecular Structure Analysis
Kemptide has the molecular formula C32H61N13O9 and a molecular weight of 771.91 g/mol . The InChI and SMILES strings provide a textual representation of the molecule’s structure .Chemical Reactions Analysis
Kemptide is a substrate for Protein Kinase A (PKA), an enzyme that catalyzes the transfer of phosphate from ATP to serine/threonine residues in proteins . The chemical nature of Kemptide includes a phosphorylatable serine residue and two arginine residues at positions -3 and -2, allowing high PKA specificity .Physical And Chemical Properties Analysis
Kemptide acetate salt is a white powder that is soluble in water (≥ 20 mg/mL) . It has a molecular weight of 771.91 (free base basis) .Wissenschaftliche Forschungsanwendungen
Electrolyte Research
- Kemptide acetate salt was studied in the context of potassium-ion batteries. Concentrated potassium acetate served as a water-in-salt electrolyte, facilitating the reversible operation of KTi2(PO4)3, an anode material for potassium-ion batteries (Leonard et al., 2018).
Enzyme Activity Studies
- Research demonstrated Kemptide's ability to act as a substrate for cell surface-located ecto-protein kinase activity. This property makes it a suitable molecule for assays in studying enzyme activities on the surface of cells (Kübler et al., 1989).
- Kemptide was also a focus in studies investigating the relationship between phosphorylation and ADP-ribosylation, providing insights into factors influencing the specificity of cholera toxin (Kharadia et al., 1987).
Insulin and Metabolic Research
- Kemptide was used to demonstrate insulin-stimulated kinase activity in rat adipocytes, providing insights into the metabolic effects of insulin (Yu et al., 1987).
Pharmacology and Biochemical Studies
- Kemptide's properties were evaluated as a phosphate acceptor for the estimation of cyclic AMP-dependent protein kinase activity in respiratory tissues, offering a more effective alternative to conventional substrates (Giembycz & Diamond, 1990).
- In the realm of Trypanosoma equiperdum, Kemptide kinase activity was stimulated following glucose deprivation, suggesting its potential in studying metabolic responses in parasites (Guevara et al., 2018).
Analytical Chemistry Applications
- Kemptide was effectively used in elution-modified displacement chromatography coupled with electrospray ionization-mass spectrometry, demonstrating its utility in sensitive detection and analysis of trace peptides (Xiang et al., 2003).
Wirkmechanismus
Safety and Hazards
While specific safety and hazard information for Kemptide acetate salt is not available, general safety measures for handling such compounds include wearing personal protective equipment, ensuring adequate ventilation, and avoiding contact with skin, eyes, or clothing .
Relevant Papers The search results include several papers related to Kemptide . These papers discuss topics such as protein sequencing, the use of Kemptide in enzyme activity assays for protein kinases, and its role as a substrate for PKA .
Eigenschaften
IUPAC Name |
2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H61N13O9/c1-16(2)12-19(33)26(50)42-21(9-7-11-39-32(36)37)29(53)43-20(8-6-10-38-31(34)35)28(52)41-18(5)25(49)45-23(15-46)30(54)44-22(13-17(3)4)27(51)40-14-24(47)48/h16-23,46H,6-15,33H2,1-5H3,(H,40,51)(H,41,52)(H,42,50)(H,43,53)(H,44,54)(H,45,49)(H,47,48)(H4,34,35,38)(H4,36,37,39)/t18-,19-,20-,21-,22-,23-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIGDGIGALMYEBW-LLINQDLYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(C)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NCC(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H61N13O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
771.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















